N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-17(10-24-13-4-2-1-3-5-13)20-18-19-14(9-25-18)12-6-7-15-16(8-12)23-11-22-15/h1-9H,10-11H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSBXOQPQMRBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In ethanol at 66–80°C under nitrogen, 1-(benzo[d]dioxol-5-yl)-2-bromoethanone (3.00 g, 12.3 mmol) reacts with thiourea (1.88 g, 24.7 mmol) for 24 hours. The cyclization proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by bromide displacement and ring closure to form the thiazole core.
Key Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 66–80°C |
| Reaction Time | 24 hours |
| Yield | 41.3% |
Post-reaction, the mixture is concentrated, extracted with ethyl acetate, and purified via column chromatography (THF:hexane = 1:3).
Acylation to Form the Acetamide Group
The final step involves acetylation of the secondary amine using 2-(phenylthio)acetyl chloride.
Acylation Reaction
In chloroform, 4-(benzo[d]dioxol-5-yl)thiazol-2-amine (0.5 g, 2 mmol) reacts with 2-(phenylthio)acetyl chloride (2 mmol) in the presence of triethylamine. The mixture is stirred at room temperature for 30 minutes, followed by washing with 10% NaHCO₃ and drying over Na₂SO₄.
Critical Conditions
| Parameter | Value |
|---|---|
| Acylating Agent | 2-(Phenylthio)acetyl chloride |
| Solvent | Chloroform |
| Catalyst | Triethylamine |
| Yield | 85–90% (estimated) |
The crude product is purified via recrystallization from ethanol, yielding white crystals.
Alternative Pathways and Comparative Analysis
One-Pot Synthesis via Thioacetamide Intermediate
An alternative route condenses the acylation and cyclization steps. Thiourea and 1-(benzo[d]dioxol-5-yl)-2-bromoethanone react in ethanol to form the thiazole ring, followed by in situ acylation with 2-(phenylthio)acetic anhydride. This method reduces purification steps but risks lower yields due to intermediate instability.
High-Pressure Amination
Adapting methodologies from phenylacetamide synthesis, the thiazole-2-amine undergoes high-pressure (35 kg/m²) reaction with hydrogen sulfide and liquid ammonia at 160°C. This approach achieves near-quantitative conversion but requires specialized equipment.
Challenges and Optimization Strategies
Yield Limitations in Alkylation
The modest yields (16–18%) in alkylation steps stem from competing side reactions, such as over-alkylation or base-induced decomposition. Mitigation strategies include:
- Low-Temperature Reactions : Conducting reactions at 0–5°C to suppress side pathways.
- Phase-Transfer Catalysis : Using tetrabutylammonium bromide to enhance reactivity.
Purification of Hydrophobic Intermediates
The hydrophobic nature of phenylthio derivatives complicates column chromatography. Gradient elution (hexane → ethyl acetate) or preparative HPLC improves resolution.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield thioethers or thiols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Physicochemical Properties
Key Observations :
- In contrast, fluorinated derivatives (e.g., 4a in ) exhibit potent VEGFR-2 inhibition due to electron-withdrawing effects.
Antimicrobial and Antifungal Acetamides
Compounds 47–50 (), bearing benzo[d]thiazole-5-sulfonyl groups, show:
- 47 : MIC = 0.5 µg/mL against S. aureus.
- 49: MIC = 1.0 µg/mL against C. albicans.
Anticancer Thiazole Derivatives
- 7b and 11 (): IC50 values of 1.61 µg/mL and 1.98 µg/mL against HepG-2 cells, attributed to thiadiazole and hydrazone functionalities. The target compound’s phenylthioacetamide group could mimic these moieties in DNA intercalation.
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : Methoxy (4b in ) and methyl groups (9d in ) improve solubility but reduce enzymatic inhibition potency.
- Halogenation : Bromo-substituted 9c () shows enhanced α-glucosidase inhibition (IC50 = 9.8 µM) due to increased electrophilicity.
- Sulfur Linkages : The phenylthio group in the target compound may confer redox-modulating properties, analogous to thioacetamide derivatives in .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including its potential as an antimalarial, anticancer, and antimicrobial agent, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a phenylthio group attached to an acetamide backbone. Its molecular formula is with a molecular weight of approximately 302.4 g/mol.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown promising results against various cancer cell lines:
These values indicate that the compound has a potent inhibitory effect on cancer cell proliferation. The mechanisms of action involve the inhibition of specific enzymes related to cell growth and proliferation, including EGFR (epidermal growth factor receptor) pathways.
Antimicrobial Activity
The compound also demonstrates antimicrobial activity . Studies have shown that it can inhibit the growth of certain bacterial pathogens. While specific IC50 values for microbial strains were not detailed in the available literature, the compound's structural features suggest potential efficacy against various microorganisms.
Antimalarial Activity
In addition to anticancer and antimicrobial effects, this compound has been evaluated for antimalarial activity . Preliminary findings indicate low IC50 values in vitro, suggesting it may serve as a candidate for further development in antimalarial therapies.
Case Studies
- Synthesis and Evaluation : A study synthesized derivatives of the compound and evaluated their anticancer activities using SRB assays on multiple cancer cell lines. The findings highlighted significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin, indicating potential for clinical applications .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
Q & A
Basic: What are the critical synthetic steps for preparing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(phenylthio)acetamide?
The synthesis typically involves:
- Step 1: Formation of the thiazole core via cyclization of a substituted thiourea precursor with α-halo ketones or esters under basic conditions (e.g., triethylamine in dioxane) .
- Step 2: Introduction of the benzo[d][1,3]dioxole moiety through nucleophilic substitution or coupling reactions .
- Step 3: Acetamide functionalization via reaction with chloroacetyl chloride or activated esters, followed by purification using recrystallization (ethanol-DMF mixtures) or column chromatography .
Monitoring: Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity (>95%) at each stage .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Key optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dioxane minimizes side reactions during cyclization .
- Catalyst Use: Phosphorus pentasulfide accelerates thiazole ring formation, and palladium catalysts enhance coupling efficiency for aryl groups .
- Temperature Control: Maintaining 20–25°C during acetamide formation prevents decomposition, while reflux (80–100°C) is optimal for cyclization .
- Purification: Gradient elution in HPLC or recrystallization with ethanol-DMF mixtures achieves >98% purity .
Basic: Which spectroscopic techniques confirm the compound’s structural integrity?
- NMR Spectroscopy: 1H/13C NMR identifies proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm, benzo[d][1,3]dioxole protons at δ 6.7–7.0 ppm) .
- IR Spectroscopy: Peaks at 1650–1700 cm⁻¹ confirm C=O (acetamide), while 1250–1300 cm⁻¹ corresponds to C-S (thioether) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns .
Advanced: How can X-ray crystallography resolve structural ambiguities in thiazole-acetamide derivatives?
- Data Collection: Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution (<1.0 Å) data from synchrotron sources improve accuracy .
- Ambiguity Resolution: Difference Fourier maps identify disordered benzo[d][1,3]dioxole or thioether groups. Hydrogen bonding networks (e.g., N-H···O=C interactions) stabilize the crystal lattice .
- Validation: R-factor (<0.05) and goodness-of-fit (1.0–1.2) ensure reliability .
Advanced: How to reconcile contradictory biological activity data across studies?
- Assay Variability: Compare cell lines (e.g., melanoma vs. breast cancer) and concentrations (IC50 ranges: 0.1–10 μM) to contextualize efficacy differences .
- Structural Modifications: Substituents on the phenylthio group (e.g., electron-withdrawing Cl or NO2) alter binding affinity to kinases or receptors .
- Mechanistic Studies: Competitive binding assays (e.g., fluorescence polarization) and molecular dynamics simulations clarify target interactions .
Basic: What functional groups dictate reactivity in this compound?
- Thiazole Ring: Participates in electrophilic substitution (e.g., nitration) at the 5-position .
- Benzo[d][1,3]dioxole: Resists oxidation but undergoes ring-opening under strong acidic conditions .
- Phenylthio Group: Susceptible to oxidation (e.g., to sulfone) with H2O2 or meta-chloroperbenzoic acid .
Advanced: Which computational methods predict binding modes with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., CDK2 or EGFR). Docking scores correlate with IC50 values .
- MD Simulations: GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, identifying key residues (e.g., Lys33 in CDK2) for hydrogen bonding .
- QSAR Models: Hammett constants for substituents on the phenylthio group predict logP and bioavailability .
Basic: How is purity validated during synthesis?
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile-water gradient) with UV detection (254 nm) ensures >95% purity .
- Elemental Analysis: C, H, N percentages must match theoretical values within ±0.3% .
Advanced: What strategies mitigate synthetic byproducts in multi-step reactions?
- Intermediate Trapping: Quench reactive intermediates (e.g., α-chloroacetamides) with sodium bicarbonate to prevent oligomerization .
- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups for amine protection during coupling steps .
- Byproduct Analysis: LC-MS identifies dimers or hydrolysis products; silica gel chromatography removes them .
Advanced: How to design analogs with improved pharmacokinetic properties?
- LogP Optimization: Introduce hydrophilic groups (e.g., -OH, -SO3H) on the phenylthio moiety to reduce hydrophobicity .
- Metabolic Stability: Replace labile esters with amides or heterocycles to resist hepatic CYP450 oxidation .
- Prodrug Strategies: Mask the acetamide as a phosphate ester for enhanced aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
